Methyl 3-(2-chloro-4-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate
Description
Methyl 3-(2-chloro-4-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a synthetic aromatic ester featuring a benzoate core with two key substituents:
- Position 4: A 4-ethylpiperazine moiety, enhancing solubility and enabling interactions with biological targets.
Its design combines steric bulk (chloro, nitro, and ethyl groups) with polarizable regions (amide, piperazine), balancing lipophilicity and solubility .
Properties
Molecular Formula |
C21H23ClN4O5 |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
methyl 3-[(2-chloro-4-nitrobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C21H23ClN4O5/c1-3-24-8-10-25(11-9-24)19-7-4-14(21(28)31-2)12-18(19)23-20(27)16-6-5-15(26(29)30)13-17(16)22/h4-7,12-13H,3,8-11H2,1-2H3,(H,23,27) |
InChI Key |
XMJILVLNFVAKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Biological Activity
Methyl 3-(2-chloro-4-nitrobenzamido)-4-(4-ethylpiperazin-1-YL)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a methyl benzoate moiety, a chloro-nitrobenzamide group, and a piperazine substituent. The presence of these functional groups suggests potential interactions with biological targets.
- Molecular Formula : C18H22ClN3O3
- Molecular Weight : 371.84 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Preliminary studies indicate that it may exhibit antitumor , antibacterial , and anti-inflammatory properties.
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators.
- Antibacterial Effects : In vitro assays have demonstrated activity against several bacterial strains, suggesting that it may interfere with bacterial cell wall synthesis or protein synthesis pathways.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound:
| Study Type | Methodology | Results |
|---|---|---|
| Antitumor | MTT assay on cancer cell lines | IC50 values ranged from 5 to 15 µM |
| Antibacterial | Disk diffusion method | Effective against E. coli and S. aureus |
| Anti-inflammatory | ELISA for cytokine levels | Reduced TNF-alpha and IL-6 levels |
Case Studies
- Case Study on Antitumor Activity : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
- Case Study on Antibacterial Effects : A clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA) was treated with varying concentrations of the compound, showing a dose-dependent inhibition of growth.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The target compound ’s 2-chloro-4-nitrobenzamido group introduces stronger electron-withdrawing effects compared to Compound 63’s trifluoromethyl and chloropropoxy groups. This may enhance electrophilicity and reactivity in nucleophilic environments .
- The 4-ethylpiperazine in the target compound likely improves aqueous solubility compared to the methylpiperazine in Compound 63, as longer alkyl chains reduce crystallinity .
Synthetic Efficiency :
- Compound 63 achieved a 53% yield for its intermediate step, suggesting moderate efficiency. The target compound’s synthesis may face challenges due to steric hindrance from the nitro and ethylpiperazine groups .
Spectroscopic Characterization :
- Compound 63’s HRMS ([M+H]⁺: 538.1681) highlights the precision required for validating high-molecular-weight analogs. The target compound’s HRMS would differ significantly due to its distinct nitro and ethylpiperazine groups .
Physicochemical and Pharmacokinetic Inferences
- Metabolic Stability : The ethylpiperazine moiety may reduce metabolic degradation compared to methylpiperazine (as in Compound 63), owing to steric shielding of the nitrogen atom .
- Solubility : The polar piperazine and amide groups in the target compound likely improve aqueous solubility over Methyl 3-(benzyloxy)-4-nitrobenzoate, which lacks ionizable groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
